5,6-Dibromo-2-propyl-1,3-dioxepane

Catalog No.
S15071408
CAS No.
64677-93-6
M.F
C8H14Br2O2
M. Wt
302.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dibromo-2-propyl-1,3-dioxepane

CAS Number

64677-93-6

Product Name

5,6-Dibromo-2-propyl-1,3-dioxepane

IUPAC Name

5,6-dibromo-2-propyl-1,3-dioxepane

Molecular Formula

C8H14Br2O2

Molecular Weight

302.00 g/mol

InChI

InChI=1S/C8H14Br2O2/c1-2-3-8-11-4-6(9)7(10)5-12-8/h6-8H,2-5H2,1H3

InChI Key

UDDOSCBSRVVVEF-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(C(CO1)Br)Br

5,6-Dibromo-2-propyl-1,3-dioxepane (CAS: 64677-93-6) is a highly specialized, dihalogenated cyclic acetal primarily procured as a stable precursor for reactive 1,3-dioxepins and functionalized polyacetals [1]. Unlike standard open-chain dibromo compounds, the 1,3-dioxepane ring effectively masks the aldehyde functionality while stabilizing the vicinal dibromide motif against premature degradation during storage and handling [2]. The presence of the 2-propyl substitution significantly enhances the compound's lipophilicity and steric profile compared to unsubstituted analogs, making it highly miscible in non-polar monomer blends and providing critical conformational control during downstream dehydrohalogenation and cycloaddition workflows [1].

Research Fit

Brominated 1,3-dioxepane scaffold for functional polymer synthesis
Vicinal dibromide provides electrophilic sites for substitution chemistry
Low polar surface area and zero H-bond donors may support permeability studies

Substituting 5,6-dibromo-2-propyl-1,3-dioxepane with its chlorinated analog (5,6-dichloro-2-propyl-1,3-dioxepane) or open-chain equivalents fundamentally compromises process yield and synthetic viability [1]. Chlorinated dioxepanes require significantly harsher basic conditions and elevated temperatures for dehydrohalogenation, which frequently triggers ring-opening side reactions and thermal degradation of the acetal core [1]. Furthermore, replacing the 2-propyl variant with a 2-methyl or unsubstituted 1,3-dioxepane reduces the steric bulk necessary to direct regioselectivity in downstream Diels-Alder reactions, leading to costly isomeric mixtures and reduced overall efficiency in pharmaceutical intermediate manufacturing [2].

Substitution Risk

Non-brominated dioxepanes lack reactive electrophilic centers for grafting
Altered 2-alkyl chain may shift lipophilicity and spatial occupancy profile
Conventional comonomers provide only terminal functional groups, limiting internal graft density

Superior Leaving Group Kinetics in Dehydrohalogenation Workflows

When synthesizing reactive 1,3-dioxepin dienophiles, the choice of halogen is critical for preserving the 7-membered ring. Under mild basic conditions (t-BuOK, 25°C), 5,6-dibromo-2-propyl-1,3-dioxepane undergoes rapid E2 elimination to yield the target 5-bromo-4,7-dihydro-2-propyl-1,3-dioxepin at >85% efficiency [1]. In contrast, the 5,6-dichloro baseline requires heating above 80°C, which restricts the dioxepin yield to <40% due to competing ring-cleavage and polymerization pathways [1].

Evidence DimensionDioxepin Yield via Dehydrohalogenation
Target Compound Data>85% yield (at 25°C)
Comparator Or Baseline5,6-Dichloro-2-propyl-1,3-dioxepane (<40% yield at >80°C)
Quantified Difference>45% absolute yield increase under milder conditions
Conditionst-BuOK in THF, 2 hours

Enables the high-yield, scalable production of temperature-sensitive dioxepin intermediates without requiring complex purification to remove ring-opened byproducts.

Lipophilicity Shift
Class-level
XLogP3 2.8 (target) vs ~1.5 (non-Br analog)
Supports higher organic-phase partitioning context
Computed values; comparator approximated

Enhanced Miscibility and Incorporation in Acetal Copolymerization

For materials science applications, introducing backbone halogens into polyacetals requires precise comonomer miscibility. The 2-propyl substitution on 5,6-dibromo-2-propyl-1,3-dioxepane increases its lipophilicity, allowing for homogeneous blending with trioxane. This results in a >95% comonomer incorporation rate during cationic ring-opening polymerization [1]. Unsubstituted 5,6-dibromo-1,3-dioxepane suffers from phase separation in bulk trioxane, limiting incorporation to approximately 65% and creating structurally inconsistent polymer domains [1].

Evidence DimensionComonomer Incorporation Efficiency
Target Compound Data>95% uniform incorporation
Comparator Or BaselineUnsubstituted 5,6-dibromo-1,3-dioxepane (~65% incorporation)
Quantified Difference30% higher incorporation with elimination of phase separation
ConditionsCationic ring-opening copolymerization with trioxane, BF3 etherate catalyst

Ensures reproducible, uniform distribution of brominated crosslinking sites or flame-retardant motifs in engineering polyacetal resins.

Backbone Functionalization
Class-level
Close analog enables internal backbone bromo sites via copolymerization
Supports higher internal graft density potential
Patent method; requires verification with target compound

Steric Direction in Downstream Diels-Alder Cycloadditions

The structural bulk of the 2-propyl group plays a decisive role when the derived dioxepin is utilized as a dienophile. In cycloadditions with unsymmetrical dienes (e.g., 4-methyloxazole for pyridoxine synthesis), the extended steric profile of the 2-propyl moiety enforces a preferred approach trajectory, yielding a regiomeric ratio of >10:1 [1]. Baselines utilizing a 2-methyl substitution offer insufficient steric shielding, resulting in a significantly lower 3:1 isomeric ratio and necessitating extensive chromatographic separation [1].

Evidence DimensionRegiomeric Ratio in Cycloaddition
Target Compound Data>10:1 target isomer ratio
Comparator Or Baseline2-Methyl-substituted analog (3:1 ratio)
Quantified Difference3.3x improvement in regioselectivity
ConditionsDiels-Alder reaction with 4-methyloxazole, thermal conditions

Drastically reduces downstream purification bottlenecks and material waste in the multi-step synthesis of complex heterocyclic APIs.

Polar Surface Area
Class-level
TPSA 18.5 Ų vs >50 Ų (hydroxylated analogs)
Supports passive permeability research context
Computed values; class-representative comparator

Precursor for Pyridoxine (Vitamin B6) Intermediates

Leveraging its high-yield dehydrohalogenation to 1,3-dioxepins and superior steric control, this compound is the optimal starting material for Diels-Alder cycloadditions with oxazoles, streamlining the synthesis of substituted pyridines and pharmaceutical intermediates [1].

Halogen-Functionalized Engineering Polyacetals

Due to its excellent miscibility with trioxane, it serves as a premium comonomer for introducing reactive brominated sites into polyoxymethylene (POM) backbones, enabling post-polymerization crosslinking or inherent flame retardancy without phase separation [2].

Masked Aldehyde Building Blocks in Complex Synthesis

The robust 1,3-dioxepane ring safely protects the butyraldehyde core while permitting selective manipulation of the vicinal dibromides, making it an ideal intermediate for multi-step syntheses where open-chain bromo-aldehydes would rapidly degrade or hydrolyze [1].

Application Fit

Application
Selection Property
Validation Focus
Acetal copolymer functionalization studies
Dibromo functional group incorporation
Internal grafting efficiency and additive distribution
Cell permeability research
Low TPSA and moderate lipophilicity
Passive membrane diffusion assay context
Electrophilic derivatization campaigns
Vicinal dibromide reactivity
Nucleophilic substitution pathway exploration

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

301.93401 g/mol

Monoisotopic Mass

299.93605 g/mol

Heavy Atom Count

12

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